Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride
Description
Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride is a synthetic organic compound characterized by its ester and piperidine functional groups. The molecule consists of a phenyl ring, a piperidine moiety, and an ethyl ester group, with a hydrochloride counterion enhancing its solubility in polar solvents. Its synthesis typically involves nucleophilic substitution or condensation reactions, followed by salt formation with hydrochloric acid.
Structure
3D Structure of Parent
Properties
CAS No. |
22083-18-7 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H |
InChI Key |
XZHMDYPSDLHQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride typically involves the reaction of ethyl phenylacetate with piperidine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or distillation .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O) | 2-phenyl-2-(piperidin-1-yl)acetic acid + ethanol | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O) | Sodium salt of the acid + ethanol | Base-catalyzed saponification |
-
Kinetics : Hydrolysis rates increase with temperature (>80°C) and ionic strength .
-
Stability : The hydrochloride salt form enhances aqueous stability compared to the free base .
Alkylation and Acylation
The piperidine nitrogen participates in nucleophilic reactions:
N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in anhydrous THF to form quaternary ammonium salts:
Acylation
Acetyl chloride in pyridine yields the corresponding amide derivative:
-
Side products : Diacetylated forms observed at elevated temperatures.
Metabolic Reactions
In vivo studies highlight cytochrome P450-mediated transformations:
| Enzyme | Reaction | Metabolites |
|---|---|---|
| CYP2C19 (primary) | Oxidative N-dealkylation | Piperidine ring-opened aldehydes |
| CYP3A4 | Ester hydrolysis | 2-phenyl-2-(piperidin-1-yl)acetic acid |
Stability Under Controlled Conditions
| Parameter | Effect | Optimal Range |
|---|---|---|
| Temperature | Degrades >150°C (charring observed) | Storage: -20°C (desiccated) |
| pH | Stable at pH 2–6; decomposes in strong bases | Reaction: pH 4–8 |
| Light | Photodegradation via radical mechanisms | Protect from UV/vis light |
Key Structural Insights
The compound’s reactivity is influenced by:
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride has a molecular formula of C15H22ClNO2 and a molecular weight of approximately 283.79 g/mol. It functions primarily as a dopamine reuptake inhibitor , similar to methylphenidate, which increases dopamine availability in the synaptic cleft. This mechanism enhances focus and attention, making it a candidate for treating attention deficit hyperactivity disorder (ADHD) .
Cognitive Enhancement
This compound has been studied for its efficacy in improving cognitive functions, particularly in individuals with ADHD. Clinical trials have indicated that this compound may significantly improve attention scores compared to placebo controls. The following case study exemplifies its potential:
Case Study: Cognitive Enhancement in ADHD
- Objective: Evaluate the efficacy of ethylphenidate in ADHD patients.
- Method: Double-blind clinical trial comparing ethylphenidate with placebo.
- Results: Significant improvements in attention metrics were observed in the treatment group .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Compounds containing piperidine moieties have demonstrated cytotoxicity against various cancer cell lines. Notably, ethylphenidate has shown promising results:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ethylphenidate | MDA-MB-231 (breast) | 4.98 | Apoptosis induction |
| Ethylphenidate | HepG2 (liver) | 14.65 | Cell cycle arrest |
In vitro studies indicated that concentrations as low as 5 μM could induce apoptosis in breast cancer cells, suggesting dual utility in cognitive enhancement and cancer therapy .
Medicinal Chemistry Applications
This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows it to be utilized in various chemical syntheses, enhancing its value in medicinal chemistry .
Synthesis Overview
The synthesis typically involves several steps:
- Starting Materials: Chiral starting materials like (S)-piperidine and (S)-ethyl 2-phenylacetate.
- Formation of Intermediate: Nucleophilic substitution reactions to form intermediates.
- Hydrolysis and Esterification: Converting intermediates into the desired ethyl ester.
- Purification: Techniques such as recrystallization or chromatography are employed to ensure product purity .
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Containing Analogs
Compounds like Piracetam (2-oxo-1-pyrrolidineacetamide) and Methylphenidate (methyl α-phenyl-2-piperidineacetate) share the piperidine backbone. However, Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride lacks the amide group of Piracetam and the methyl ester of Methylphenidate. These differences significantly alter pharmacokinetic properties:
The hydrochloride salt form improves aqueous solubility compared to non-salt analogs, a critical factor in bioavailability .
Ester Derivatives
Comparisons with Ethyl 2-(dimethylamino)acetate hydrochloride reveal that replacing the piperidine group with dimethylamine reduces steric hindrance, increasing metabolic stability but decreasing CNS penetration.
Phenolic Esters
Unlike phenolic esters (e.g., Ethyl gallate), which exhibit antioxidant properties due to hydroxyl groups, Ethyl 2-phenyl-2-(piperidin-1-yl)acetate lacks phenolic -OH groups, rendering it inactive in radical scavenging assays .
Biological Activity
Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride, also known as ethylphenidate hydrochloride, is a compound that has garnered attention for its stimulant properties and potential therapeutic applications. This article delves into its biological activity, pharmacodynamics, and safety profile based on diverse research findings.
This compound has the molecular formula and a molecular weight of approximately 283.79 g/mol. It is structurally related to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD). The compound acts primarily as a dopamine reuptake inhibitor, enhancing dopamine availability in the synaptic cleft, which is crucial for its stimulant effects.
The primary mechanism of action for ethylphenidate involves the inhibition of dopamine reuptake. This results in increased levels of dopamine in the brain, which can enhance focus and attention. Additionally, studies suggest that ethylphenidate may interact with norepinephrine and serotonin pathways, potentially influencing its psychoactive effects and therapeutic potential.
Pharmacokinetics
Research indicates that the pharmacokinetics of ethylphenidate can vary based on the route of administration. For instance:
- Nasal Insufflation : Mean onset of action is approximately 13 minutes.
- Oral Ingestion : Concentrations in body fluids have been reported ranging from 0.026 mg/L to 2.18 mg/L post-mortem .
Biological Activity and Efficacy
Ethylphenidate has shown efficacy similar to that of methylphenidate in various studies. For example:
- In animal models, ethylphenidate demonstrated approximately 80% efficacy compared to methylphenidate in producing locomotor effects .
- A study involving intraperitoneal injections in mice indicated that both compounds increased motor activity significantly at doses of 5 mg/kg and above .
Safety Profile and Abuse Potential
Despite its potential therapeutic benefits, there are significant concerns regarding the abuse potential and safety profile of ethylphenidate:
- Reports indicate that it shares a similar abuse potential with other Schedule I and II stimulants.
- Adverse effects associated with its use include insomnia, weight loss, cardiovascular issues, and mental health problems .
- The World Health Organization has documented fatalities linked to ethylphenidate use, often in conjunction with other substances .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of ethylphenidate compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethylphenidate | C₁₅H₂₂ClNO₂ | Stimulant properties; dopamine reuptake inhibitor |
| Methylphenidate | C₁₄H₁₉NO₂ | Widely used for ADHD; well-studied safety profile |
| Propylphenidate | C₁₅H₂₃NO₂ | Similar stimulant effects; longer duration |
| Piperidine | C₅H₁₁N | Basic structure; precursor for various derivatives |
Case Studies
A review of clinical cases has highlighted various outcomes associated with ethylphenidate use:
- Case Study 1 : A report from Edinburgh noted instances where ethylphenidate was detected in postmortem toxicology cases, raising concerns about its toxicity when used alongside other drugs.
- Case Study 2 : In a cohort study analyzing opioid users transitioning to ethylphenidate use, adverse health effects such as endocarditis were noted .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer: A common approach involves nucleophilic substitution or esterification reactions. For example, coupling 2-phenyl-2-(piperidin-1-yl)acetic acid with ethanol under acidic conditions (e.g., HCl catalysis) can yield the ester hydrochloride. Key parameters to optimize include:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products like hydrolyzed intermediates.
- Catalyst : HCl gas or concentrated hydrochloric acid ensures protonation of the piperidine nitrogen, enhancing electrophilicity.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) minimize hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : H NMR should show characteristic peaks for the piperidinyl protons (δ 1.4–2.8 ppm), the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), and the phenyl group (δ 7.2–7.5 ppm). C NMR confirms ester carbonyl resonance at ~170 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time typically falls between 8–10 minutes. Compare against reference standards (e.g., USP/EP impurity standards) .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in chiral derivatives of this compound?
Methodological Answer: The stereogenic center at the 2-phenyl-2-(piperidin-1-yl) position necessitates chiral resolution techniques:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Enantiomeric excess (ee) >98% can be achieved with a flow rate of 1.0 mL/min .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) confirms absolute configuration. Hydrogen-bonding interactions between the hydrochloride and ester groups stabilize the crystal lattice .
Q. How do metabolic pathways impact the stability of this compound in biological matrices, and what analytical methods detect degradation products?
Methodological Answer: In vitro studies using liver microsomes reveal two primary pathways:
Ester hydrolysis : Forms 2-phenyl-2-(piperidin-1-yl)acetic acid (detectable via LC-MS/MS, m/z 220 → 148).
N-Dealkylation : Removes the piperidine ring, yielding phenylacetic acid derivatives (m/z 136 → 93).
Stability assays (pH 7.4 buffer, 37°C) show a half-life of 4–6 hours. Use deuterated internal standards (e.g., d₃-ethyl ester) for quantification .
Q. How can researchers address discrepancies in reported solubility data across studies?
Methodological Answer: Discrepancies arise from variations in pH, temperature, and solvent systems. A standardized protocol includes:
- Equilibration : Shake saturated solutions for 24 hours at 25°C.
- Filtration : Use 0.22 µm nylon filters to remove undissolved particles.
- Quantification : UV-Vis spectroscopy (λ = 254 nm) with a calibration curve.
Reported solubility in water is 12–15 mg/mL, but co-solvents (e.g., 10% DMSO) enhance solubility to 50 mg/mL .
Q. What role do piperidine ring substituents play in modulating the compound’s pharmacological activity?
Methodological Answer: Molecular docking studies (e.g., AutoDock Vina) show that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
